(2-Phenylbutyl)hydrazine

Chemical procurement Quality control Analytical chemistry

(2-Phenylbutyl)hydrazine (CAS 1016749-08-8) is a C10H16N2 arylalkylhydrazine derivative characterized by a phenyl group linked to a hydrazine moiety via a four-carbon butyl chain branched at the second carbon. Commercial sources indicate a standard purity of 98% with batch-specific analytical data (NMR, HPLC, GC) available upon request, and predicted physical properties include a density of 1.014 g/cm³ and a boiling point of 280.6°C.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 1016749-08-8
Cat. No. B12443404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylbutyl)hydrazine
CAS1016749-08-8
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC(CNN)C1=CC=CC=C1
InChIInChI=1S/C10H16N2/c1-2-9(8-12-11)10-6-4-3-5-7-10/h3-7,9,12H,2,8,11H2,1H3
InChIKeyYONZTTYRARRFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Phenylbutyl)hydrazine CAS 1016749-08-8: Procurement-Focused Identity and Class Context


(2-Phenylbutyl)hydrazine (CAS 1016749-08-8) is a C10H16N2 arylalkylhydrazine derivative characterized by a phenyl group linked to a hydrazine moiety via a four-carbon butyl chain branched at the second carbon . Commercial sources indicate a standard purity of 98% with batch-specific analytical data (NMR, HPLC, GC) available upon request, and predicted physical properties include a density of 1.014 g/cm³ and a boiling point of 280.6°C [1]. This compound belongs to a class of hydrazines studied as monoamine oxidase inhibitors and synthetic intermediates, where minor structural variations profoundly impact biological activity and chemical reactivity [2].

Why (2-Phenylbutyl)hydrazine Cannot Be Interchanged with Isomeric or Homologous Arylalkylhydrazines


Substitution of (2-phenylbutyl)hydrazine with positional isomers—such as (1-phenylbutyl)hydrazine (CAS 55294-30-9) or (4-phenylbutyl)hydrazine (CAS 24215-06-3)—or with homologs like phenelzine (2-phenylethylhydrazine) introduces critical changes in alkyl chain length, branching position, and stereoelectronic properties that fundamentally alter both biological and chemical behavior [1]. Literature on arylalkylhydrazines demonstrates that the inhibitory potency and isoform selectivity for monoamine oxidases (MAO-A vs. MAO-B) are exquisitely sensitive to the length and substitution pattern of the alkyl chain bridging the phenyl and hydrazine groups [1][2]. Similarly, the position of the hydrazine attachment relative to the phenyl ring dictates the compound's reactivity in condensation reactions and its utility as a synthetic building block [3]. Generic substitution based solely on molecular formula (C10H16N2) or shared functional groups ignores these structure-dependent performance differences, risking experimental failure and wasted resources.

(2-Phenylbutyl)hydrazine Quantitative Differentiation Against Structural Analogs: A Procurement Evidence Guide


Commercial Purity and Analytical Traceability: 98% Standard Purity with Batch-Specific QC Documentation

(2-Phenylbutyl)hydrazine from Bidepharm is supplied at a standard purity of 98% with available batch-specific analytical reports including NMR, HPLC, and GC data . In contrast, many positional isomers such as (1-phenylbutyl)hydrazine (CAS 55294-30-9) are offered without comparable documented purity guarantees or comprehensive analytical certificates from the same supplier network .

Chemical procurement Quality control Analytical chemistry

Physicochemical Property Differentiation: Density, Boiling Point, and LogP vs. Positional Isomers

Predicted physicochemical parameters distinguish (2-phenylbutyl)hydrazine from its positional isomers. The compound exhibits a density of 1.014 g/cm³, a boiling point of 280.6°C, and a calculated LogP of approximately 3.09 [1]. These values differ from the (2-butylphenyl)hydrazine isomer (CAS 58928-63-5), which shares the same molecular formula but features a different substitution pattern and a distinct InChIKey (LOQFEJWVOGZWFD vs. YONZTTYRARRFLT), indicating unique chromatographic and partitioning behavior [2].

Physical chemistry Computational chemistry Separation science

Structure-Activity Relationship: Alkyl Chain Branching and MAO Inhibition Potency

Class-level SAR data for arylalkylhydrazines indicate that the inhibitory potency against monoamine oxidases (MAO-A and MAO-B) decreases with increasing alkyl chain length up to four methylene groups, while methylation (branching) on the carbon adjacent to the hydrazine group enhances inhibitory properties [1][2]. (2-Phenylbutyl)hydrazine incorporates a branched four-carbon chain with the hydrazine attached at the 2-position, a structural motif predicted to confer distinct MAO inhibition kinetics relative to unbranched homologs like phenylethylhydrazine (phenelzine) or longer-chain unbranched analogs [1]. While direct quantitative data for this specific compound are not published, the established SAR framework provides a rational basis for its selection over linear-chain analogs in MAO-targeted investigations.

Medicinal chemistry Monoamine oxidase inhibition SAR

Optimal Procurement and Application Scenarios for (2-Phenylbutyl)hydrazine Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies of MAO Isoform Selectivity

Researchers investigating the impact of alkyl chain branching and position on MAO-A vs. MAO-B inhibition should prioritize (2-phenylbutyl)hydrazine over unbranched analogs. Class SAR data indicate that branching adjacent to the hydrazine moiety enhances inhibitory potency, providing a testable hypothesis for differential isoform selectivity [1][2].

Synthetic Intermediate for Heterocyclic and Hydrazone Library Construction

The defined 2-position attachment of the hydrazine group offers a unique steric and electronic environment for condensation reactions with carbonyl compounds. Procurement with 98% purity and full analytical documentation (NMR, HPLC, GC) ensures consistent performance in synthetic workflows requiring reproducible stoichiometry and product characterization .

Reference Standard for Chromatographic Method Development

The distinct InChIKey and predicted physicochemical profile of (2-phenylbutyl)hydrazine, coupled with batch-specific QC data, support its use as a reference standard for developing HPLC or GC methods aimed at resolving positional isomers of arylalkylhydrazines (e.g., distinguishing 2-phenylbutyl from 1-phenylbutyl or 4-phenylbutyl derivatives) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Phenylbutyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.